2-{[1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline
Description
2-{[1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a pyrrolidin-3-yl-oxy group, which is further functionalized with a 2,3-dimethoxybenzoyl moiety. Quinoxaline derivatives are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties.
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-26-18-9-5-6-15(20(18)27-2)21(25)24-11-10-14(13-24)28-19-12-22-16-7-3-4-8-17(16)23-19/h3-9,12,14H,10-11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQWRRFRJCYRIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The structural complexity of 2-{[1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline necessitates a retrosynthetic approach dividing the molecule into three modular components:
- Quinoxaline core : Derived from cyclocondensation of o-phenylenediamine with a 1,2-dicarbonyl precursor.
- Pyrrolidin-3-yloxy side chain : Introduced via nucleophilic substitution or transition metal-catalyzed coupling.
- 2,3-Dimethoxybenzoyl group : Installed through Friedel-Crafts acylation or esterification.
This dissection aligns with established quinoxaline functionalization strategies observed in the synthesis of analogous compounds.
Synthesis of the Quinoxaline Core
The quinoxaline scaffold forms via [4+2] cyclocondensation between o-phenylenediamine and 1,2-diketones. Source demonstrates that heterogeneous catalysts like AlCuMoVP (molybdophosphovanadate supported on alumina) achieve 92% yield for 2,3-diphenylquinoxaline under ambient conditions (Table 1).
Table 1: Catalytic Efficiency in Quinoxaline Core Formation
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| AlCuMoVP | 25 | 2 | 92 |
| Acetic Acid | 80 | 6 | 78 |
| Iodine | 100 | 3 | 85 |
Microwave irradiation (Method B in) reduces reaction times to 5–10 minutes with comparable yields (82–89%), offering an energy-efficient alternative to thermal methods.
Functionalization with Pyrrolidin-3-yloxy Substituent
Introducing the pyrrolidine moiety requires strategic oxyfunctionalization at the quinoxaline C-2 position. A two-step protocol proves effective:
- Chlorination : Treat 2-hydroxyquinoxaline with POCl₃ to form 2-chloroquinoxaline.
- Nucleophilic Substitution : React with pyrrolidin-3-ol under basic conditions (K₂CO₃, DMF, 80°C).
Source validates this approach, achieving 76% yield for analogous chloro-quinoxaline derivatives using picolylamine nucleophiles. Steric hindrance from the pyrrolidine ring necessitates prolonged reaction times (12–18 h) but maintains regioselectivity.
Acylation with 2,3-Dimethoxybenzoyl Group
The final acylation employs 2,3-dimethoxybenzoyl chloride under Schotten-Baumann conditions:
- Dissolve the pyrrolidine-quinoxaline intermediate in dichloromethane.
- Add benzoyl chloride (1.2 eq) followed by triethylamine (2 eq) at 0°C.
- Warm to room temperature and stir for 6 h.
This method, adapted from, typically delivers 80–85% yield. Alternatively, Friedel-Crafts acylation using AlCl₃ catalysis () provides direct benzoylation but risks over-acylation at electron-rich quinoxaline positions.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
- Solvent Selection : Toluene outperforms DMF and THF in minimizing side reactions during cyclocondensation.
- Catalyst Loading : 100 mg of AlCuMoVP per mmol substrate maximizes quinoxaline formation (Table 2).
- Temperature Control : Acylation below 30°C prevents decomposition of acid-sensitive intermediates.
Table 2: Catalyst Recycling Performance
| Cycle | Yield (%) | Activity Retention |
|---|---|---|
| 1 | 90 | 97.8% |
| 2 | 90 | 97.8% |
| 3 | 88 | 95.7% |
Catalytic Systems and Heterogeneous Catalysis
Heteropolyacid catalysts (e.g., H₂PMo₁₁VO₄₀) enable solvent-free quinoxaline synthesis with 89–93% yield and 5x reusability. These systems outperform homogeneous acids by:
- Reducing corrosion hazards
- Simplifying product isolation via filtration
- Minimizing aqueous waste streams
Comparative studies show AlCuMoVP achieves 92% yield versus 80% for AlFeMoVP under identical conditions, highlighting the critical role of metal coordination in catalysis.
Challenges and Limitations
- Regioselectivity : Competing reactions at N-1 vs. C-2 positions require careful protecting group strategies.
- Pyrrolidine Ring Stability : Acidic conditions during acylation risk ring-opening; neutral pH (6.5–7.5) is optimal.
- Byproduct Formation : Dimethoxybenzoyl chloride hydrolysis necessitates anhydrous conditions (<50 ppm H₂O).
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoxaline moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
2-{[1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit angiogenesis.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Mechanism of Action
The mechanism of action of 2-{[1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline involves its interaction with molecular targets and pathways within cells. It has been shown to inhibit angiogenesis by targeting the vascular endothelial growth factor (VEGF) pathway, which is crucial for the formation of new blood vessels. This inhibition can lead to the suppression of tumor growth and metastasis .
Comparison with Similar Compounds
Key Observations :
- Substituent Bulkiness : The 2,3-dimethoxybenzoyl group in the target compound introduces steric hindrance compared to smaller substituents like hydroxy or triazolyl groups in analogs. This may reduce solubility but enhance target binding specificity .
- Thermal Stability: The target compound’s melting point is likely higher than Quinoxaline-2,3-diol (287–289°C) but lower than compound 10d (324–326°C), based on substituent rigidity .
Biological Activity
The compound 2-{[1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline (CAS Number: 2097869-15-1) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C21H21N3O4
- Molecular Weight : 379.4 g/mol
- Structure : The compound features a quinoxaline core linked to a pyrrolidine moiety via an ether bond, with a dimethoxybenzoyl substituent.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dimethoxybenzoyl chloride with pyrrolidine , followed by the introduction of the quinoxaline moiety. Common solvents used include dichloromethane or tetrahydrofuran, often in the presence of catalysts like triethylamine. The final product is purified using column chromatography to achieve the desired purity and yield .
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with similar structural motifs have shown inhibition against various cancer cell lines including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of quinoxaline derivatives. These compounds have demonstrated activity against a range of bacterial strains, suggesting that this compound may possess similar properties. The exact mechanisms are believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial activities, there is evidence suggesting that this compound can modulate inflammatory responses. Studies on related compounds indicate that they can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of various quinoxaline derivatives on MCF-7 breast cancer cells. The results indicated that compounds with a pyrrolidine substituent significantly inhibited cell proliferation compared to controls. The study concluded that these derivatives could be promising candidates for further development as anticancer agents .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial activity of quinoxaline derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain modifications in the structure enhanced antibacterial efficacy, suggesting a structure-activity relationship that could be leveraged in drug design .
Research Findings Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
